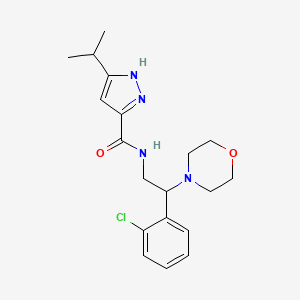![molecular formula C30H62NO7P B12413150 [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the esterification of docosanoic acid with a glycerol derivative, followed by the introduction of the phosphocholine group. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The process is optimized to maximize yield and minimize the production of by-products.
化学反应分析
Types of Reactions
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Reduction: Reduction reactions can lead to the formation of lysophosphatidylcholine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be employed.
Major Products Formed
Oxidation: Phosphatidic acid derivatives.
Reduction: Lysophosphatidylcholine.
Substitution: Modified phospholipids with altered functional groups.
科学研究应用
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in mass spectrometry for the quantification of phospholipids.
Biology: Utilized in studies of membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of novel lipid-based materials and formulations.
作用机制
The compound exerts its effects primarily through its interaction with cellular membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The carbon-13 labeling allows for detailed tracking and analysis of its distribution and metabolism within biological systems.
相似化合物的比较
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its isotopic labeling, which distinguishes it from other phospholipids. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, but without isotopic labeling.
Lysophosphatidylcholine: A derivative with one fatty acid chain removed.
Phosphatidylethanolamine: Another phospholipid with a different head group.
The isotopic labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that is not possible with unlabeled compounds.
属性
分子式 |
C30H62NO7P |
|---|---|
分子量 |
585.7 g/mol |
IUPAC 名称 |
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1 |
InChI 键 |
UIINDYGXBHJQHX-JSYYADDZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)





![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)



